Cas no 2002603-06-5 (5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-2,4-dimethyl-1,3-thiazole)

5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-2,4-dimethyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-2,4-dimethyl-1,3-thiazole
- 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole
- 2002603-06-5
- EN300-1076209
-
- Inchi: 1S/C12H14N2OS/c1-7-12(16-8(2)14-7)11-9-4-6-15-10(9)3-5-13-11/h4,6,11,13H,3,5H2,1-2H3
- InChI Key: MNBAYTPVKHDDNJ-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(C)=C1C1C2C=COC=2CCN1
Computed Properties
- Exact Mass: 234.08268425g/mol
- Monoisotopic Mass: 234.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66.3Ų
5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-2,4-dimethyl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076209-1g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 95% | 1g |
$914.0 | 2023-10-28 | |
Enamine | EN300-1076209-0.1g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
Enamine | EN300-1076209-2.5g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
Enamine | EN300-1076209-0.25g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
Enamine | EN300-1076209-1.0g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 1g |
$1086.0 | 2023-06-10 | ||
Enamine | EN300-1076209-10.0g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 10g |
$4667.0 | 2023-06-10 | ||
Enamine | EN300-1076209-5g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 95% | 5g |
$2650.0 | 2023-10-28 | |
Enamine | EN300-1076209-0.05g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
Enamine | EN300-1076209-0.5g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
Enamine | EN300-1076209-5.0g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole |
2002603-06-5 | 5g |
$3147.0 | 2023-06-10 |
5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-2,4-dimethyl-1,3-thiazole Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-2,4-dimethyl-1,3-thiazole
Introduction to Compound with CAS No. 2002603-06-5 and Product Name: 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole
The compound with the CAS number 2002603-06-5 and the product name 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of fused rings and functional groups makes it a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the structural complexity of heterocyclic compounds. The compound in question exhibits a fused ring system consisting of a furan ring connected to a pyridine ring, which is further substituted with a thiazole moiety. This structural arrangement not only imparts unique electronic properties but also opens up possibilities for diverse biological activities.
The 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole structure is particularly intriguing due to its potential to interact with biological targets in multiple ways. The furan ring can participate in hydrogen bonding interactions, while the pyridine ring can engage in π-stacking interactions with biomolecules. Additionally, the thiazole ring is known for its ability to modulate biological processes through various mechanisms.
Recent studies have highlighted the importance of heterocyclic compounds in the development of new drugs. For instance, derivatives of thiazole have shown promise in treating various diseases, including infectious diseases and cancer. The compound with CAS no. 2002603-06-5 is no exception and has been investigated for its potential pharmacological properties.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system. These techniques not only enhance the efficiency of the synthesis but also allow for the introduction of various substituents that can fine-tune the biological activity of the compound.
In terms of biological activity, preliminary studies have suggested that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For example, it has been hypothesized that the compound could interfere with metabolic pathways relevant to cancer cell proliferation. Further research is needed to validate these hypotheses and to identify potential therapeutic applications.
The use of computational methods has also played a crucial role in understanding the properties of this compound. Molecular modeling techniques can predict how the molecule interacts with biological targets at the atomic level. These predictions can guide experimental efforts and help in designing more effective derivatives.
The regulatory landscape for new pharmaceutical compounds is stringent and requires thorough characterization before they can be brought to market. The compound with CAS no. 2002603-06-5 must undergo rigorous testing to ensure safety and efficacy. This includes toxicological studies to assess potential side effects and pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted by the body.
In conclusion, the compound with CAS no. 2002603-06-5 and product name 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-2,4-dimethyl-1,3-thiazole represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.
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